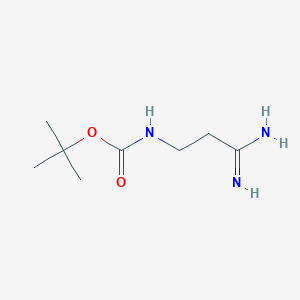

Tert-butyl (3-amino-3-iminopropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

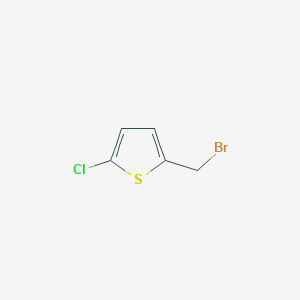

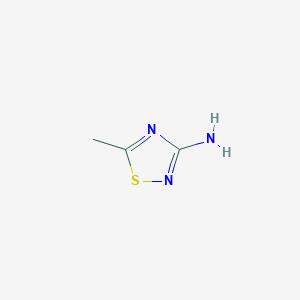

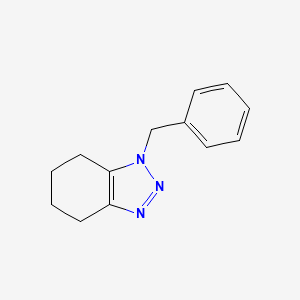

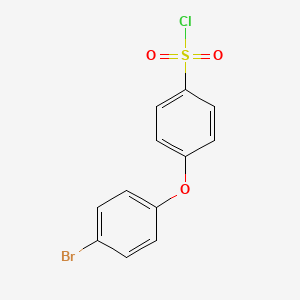

The synthesis of Tert-butyl (3-amino-3-iminopropyl)carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis

The molecular structure of Tert-butyl (3-amino-3-iminopropyl)carbamate is represented by the formula C8H18N2O2 . More details about its structure can be found in the provided references .Chemical Reactions Analysis

Tert-butyl (3-amino-3-iminopropyl)carbamate is involved in palladium-catalyzed synthesis of N-Boc-protected anilines . It also plays a key role in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl (3-amino-3-iminopropyl)carbamate is 174.24 and its formula is C8H18N2O2 . It is a solid at temperatures less than 22°C and a liquid at temperatures greater than 22°C . Its color ranges from off-white to light yellow .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Tert-butyl (3-amino-3-iminopropyl)carbamate, focusing on unique applications:

Organic Synthesis

This compound is used in organic synthesis due to its multiple reactive groups. It can be utilized in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs), which are significant for various synthetic pathways .

Amino Acid Ionic Liquids

The tert-butyloxycarbonyl protection group is crucial for the stability and reactivity of amino acid ionic liquids (AAILs). These AAILs have expanded applicability in different chemical reactions due to their protected nature, allowing for more controlled and selective synthesis .

Protection Group in Peptide Synthesis

Tert-butyl (3-amino-3-iminopropyl)carbamate serves as a protection group for amino acids during peptide synthesis. This is essential to prevent unwanted side reactions and to ensure the correct sequence and structure of the peptide being synthesized .

Diels-Alder Reactions

The compound has been used in generating t-Boc–N=O, which acts as a dienophile in Diels-Alder reactions. This is a key step in synthesizing complex organic molecules, including natural products and pharmaceuticals .

Safety and Hazards

Tert-butyl (3-amino-3-iminopropyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Future Directions

Mechanism of Action

Target of Action

Tert-butyl (3-amino-3-iminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to play a key role in the synthesis of spermidine analogues and the Suzuki reaction

Action Environment

It is recommended to store the compound at 4°c, protected from light, and under nitrogen . This suggests that temperature, light, and oxygen levels may affect the stability of the compound.

properties

IUPAC Name |

tert-butyl N-(3-amino-3-iminopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICJHJDLTXMUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507810 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-amino-3-iminopropyl)carbamate | |

CAS RN |

77172-36-2 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)